molecular formula C32H40N10O3 B12404156 PI3K/mTOR Inhibitor-5

PI3K/mTOR Inhibitor-5

Cat. No.: B12404156
M. Wt: 612.7 g/mol
InChI Key: QUXDVTPBESAXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Significance of the PI3K/Akt/mTOR Signaling Network in Cellular Processes

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade that plays a vital role in normal cellular physiology. nih.gov It integrates signals from various extracellular cues, such as growth factors and nutrients, to orchestrate a coordinated cellular response. qiagen.comnih.gov

A primary function of the PI3K/Akt/mTOR network is the promotion of cell growth, proliferation, and survival. nih.govqiagen.comontosight.ai Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases, PI3K is recruited to the cell membrane. qiagen.comnih.gov There, it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). qiagen.comnih.gov PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). qiagen.comnih.gov

Activated Akt then phosphorylates a wide array of substrates, leading to a cascade of events that collectively promote cell cycle progression and inhibit apoptosis (programmed cell death). proteopedia.orgwikipedia.org For instance, Akt can inactivate pro-apoptotic proteins, thereby promoting cell survival. qiagen.com Furthermore, the pathway is a central regulator of cell growth, with mTOR, a key downstream component, controlling protein synthesis. nih.gov

The PI3K/Akt/mTOR pathway is intrinsically linked to cellular metabolism. nih.govwikipedia.org It plays a key role in glucose metabolism, and both insulin (B600854) and leptin utilize PI3K signaling for metabolic regulation. qiagen.comwikipedia.org The pathway's influence extends to the synthesis of macromolecules necessary for cell growth and division. nih.gov

Autophagy, the cellular process of degrading and recycling cellular components, is also regulated by the PI3K/Akt/mTOR network. mTORC1, one of the two complexes in which mTOR exists, acts as a critical sensor of cellular nutrient and energy status. nih.gov When nutrients are abundant, activated mTORC1 promotes cell growth and inhibits autophagy. Conversely, under conditions of nutrient deprivation, mTORC1 activity is suppressed, leading to the induction of autophagy to provide the cell with essential building blocks.

Rationale for Targeting the PI3K/Akt/mTOR Pathway in Disease Models

The frequent hyperactivation of the PI3K/Akt/mTOR pathway in various diseases, particularly cancer, provides a strong rationale for its therapeutic targeting. nih.govnih.govnih.gov Dysregulation of this pathway can occur through several mechanisms, including mutations or amplification of genes encoding key components of the pathway, loss of function of tumor suppressors like PTEN (phosphatase and tensin homolog), or activation of upstream growth factor receptors. wikipedia.orgnih.gov

This aberrant signaling contributes to the initiation and maintenance of cancer by promoting uncontrolled cell proliferation, survival, and resistance to therapy. nih.govnih.gov Consequently, the PI3K/Akt/mTOR pathway is considered a pivotal target for the development of anti-cancer drugs. nih.govnih.gov In many cancers, this pathway is overactive, which leads to reduced apoptosis and increased proliferation. wikipedia.org The activation of this pathway is the second most frequent alteration in cancer after p53. nih.gov

Positioning of PI3K/mTOR Inhibitor-5 within the Landscape of PI3K/mTOR Kinase Inhibitor Development

The development of inhibitors targeting the PI3K/Akt/mTOR pathway has evolved over time, leading to different classes of inhibitors. These include pan-PI3K inhibitors, isoform-specific PI3K inhibitors, and dual PI3K/mTOR inhibitors. nih.gov The rationale for developing dual inhibitors stems from the intricate crosstalk and feedback loops within the pathway. nih.gov

Dual PI3K/mTOR inhibitors are designed to simultaneously block the activity of both PI3K and mTOR kinases. nih.gov This approach is thought to be more effective than targeting a single component, as it can overcome the feedback mechanisms that can limit the efficacy of single-agent therapies. nih.govwikipedia.org For example, inhibition of mTORC1 alone can lead to a feedback activation of PI3K signaling. wikipedia.org By inhibiting both PI3K and mTOR, dual inhibitors can more comprehensively shut down the pathway's activity. nih.gov

Within this landscape, a hypothetical "this compound" would be classified as a dual inhibitor. Its development would be based on the principle that targeting both kinases offers a more potent and durable anti-cancer effect. nih.govwikipedia.org The catalytic subunit of mTOR shares structural similarities with PI3K, which has facilitated the design of molecules that can potently inhibit both enzymes. nih.gov

Table of Selected Dual PI3K/mTOR Inhibitors and their Targets:

InhibitorPI3K Isoforms TargetedmTOR Complex Targeted
Apitolisib (GDC-0980)Class I PI3K (α, β, δ, γ)mTORC1/2
GNE-477Pan-PI3KmTOR
GNE-493Pan-PI3K (α, β, δ, γ)mTOR
VoxtalisibPI3KγmTOR
Dactolisib (B1683976)Wild-type and mutant PIK3CAmTORC1/2

This table is for illustrative purposes and includes examples of dual inhibitors to demonstrate the targeting scope within this class of compounds. nih.govbiocrick.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H40N10O3

Molecular Weight

612.7 g/mol

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C32H40N10O3/c1-39(2)25-9-11-40(12-10-25)29(43)23-5-8-26-27(21-23)35-30(34-26)33-24-6-3-22(4-7-24)28-36-31(41-13-17-44-18-14-41)38-32(37-28)42-15-19-45-20-16-42/h3-8,21,25H,9-20H2,1-2H3,(H2,33,34,35)

InChI Key

QUXDVTPBESAXFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7

Origin of Product

United States

Molecular Mechanism of Action of Pi3k/mtor Inhibitor 5

Direct Kinase Inhibition Profile

Gedatolisib (B612122) exhibits a potent and highly specific inhibitory profile against key kinases in the PI3K/mTOR pathway. medchemexpress.com

Inhibitory Potency Against PI3K Isoforms (Class I, α, β, γ, δ)

Gedatolisib is a pan-Class I PI3K inhibitor, meaning it targets all four isoforms of Class I PI3K (α, β, γ, and δ) which are often involved in oncogenic signaling. biospace.comjhoponline.com The inhibitory potency of Gedatolisib against these isoforms is detailed in the table below. The compound demonstrates particularly high potency against the PI3Kα and PI3Kγ isoforms. medchemexpress.com

PI3K IsoformIC50 (nM)
PI3Kα0.4
PI3KβNot specified
PI3Kγ5.4
PI3KδNot specified
Data sourced from MedchemExpress. medchemexpress.com

Inhibitory Potency Against mTOR Complexes (mTORC1 and mTORC2)

Gedatolisib is equally effective in inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). medchemexpress.com mTOR is a downstream effector of PI3K and also plays a central role in regulating cell metabolism and growth. wikipedia.org The dual inhibition of both mTORC1 and mTORC2 is a key feature of Gedatolisib's mechanism. medchemexpress.com The inhibitory potency against mTOR is 1.6 nM. medchemexpress.com

mTOR ComplexIC50 (nM)
mTOR1.6
Data sourced from MedchemExpress. medchemexpress.com

Selectivity Profile Against Other Related Kinases

Gedatolisib is characterized as a selective inhibitor of PI3K and mTOR kinases. ashpublications.org While comprehensive screening data against a wide panel of kinases is not fully detailed in the provided context, its primary mechanism is centered on the potent and dual inhibition of the PI3K/mTOR pathway. pfizer.comwikipedia.org

Downstream Signaling Pathway Modulation

By inhibiting PI3K and mTOR, Gedatolisib effectively modulates downstream signaling pathways that are crucial for cell growth and proliferation. pfizer.com

Effects on Akt Phosphorylation (e.g., pAkt, Thr308, Ser473)

Gedatolisib has been shown to potently suppress the phosphorylation of key proteins in the PI3K/mTOR signaling pathway. medchemexpress.com Specifically, it prevents the phosphorylation of Akt at threonine 308 (Thr308). medchemexpress.com The phosphorylation of Akt at both Thr308 and Serine 473 (Ser473) is necessary for its full activation. tandfonline.com Inhibition of mTORC2 by Gedatolisib is expected to reduce phosphorylation at Ser473, a site directly phosphorylated by this complex. unc.edu

Regulation of mTOR Substrates (e.g., S6K, 4E-BP1)

The inhibition of mTORC1 by Gedatolisib leads to the reduced phosphorylation of its downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). unc.edu The phosphorylation of S6K and the inactivation of 4E-BP1 are critical steps in promoting protein synthesis and cell growth. plos.orgspandidos-publications.com By inhibiting this cascade, Gedatolisib can effectively suppress these fundamental cellular processes.

Influence on PTEN Expression and Activity in Relevant Models

Gedatolisib has demonstrated significant activity in cancer models irrespective of the status of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) ascopubs.orgresearchgate.net. PTEN is a critical negative regulator of the PI3K/AKT/mTOR pathway, and its loss or mutation, a common event in many cancers, leads to pathway hyperactivation frontiersin.org.

In preclinical studies involving prostate cancer (PrC) cell lines, Gedatolisib showed superior potency and efficacy compared to other inhibitors of the PI3K/AKT/mTOR pathway, regardless of whether the cells were PTEN-deficient or PTEN-wild type ascopubs.org. This suggests that by potently and simultaneously inhibiting all Class I PI3K isoforms as well as both mTORC1 and mTORC2, Gedatolisib can circumvent the resistance mechanisms that often arise in PTEN-deficient tumors when treated with more selective inhibitors ascopubs.orgresearchgate.net. For instance, AKT inhibitors have shown limited efficacy in PTEN-deficient prostate cancer, highlighting the need for more comprehensive pathway inhibition as provided by Gedatolisib ascopubs.org.

The ability of Gedatolisib to exert its effects in both PTEN-proficient and PTEN-deficient models is a key aspect of its therapeutic potential, as it broadens the range of tumors that may respond to treatment. Research indicates that this broad activity is due to its comprehensive blockade of the PI3K/mTOR pathway, which overcomes the hyperactivation resulting from PTEN loss ascopubs.orgresearchgate.net.

Table 1: Effect of Gedatolisib on Cancer Cell Lines with Varying PTEN Status

Cell Line Type PTEN Status Outcome with Gedatolisib Reference
Prostate Cancer Null (LNCaP, PC3, C4-2) Superior activity compared to other PAM pathway inhibitors ascopubs.org
Prostate Cancer Wild-Type (22RV1, MDA-PCa-2b, DU145) Superior activity compared to other PAM pathway inhibitors ascopubs.org
Canine Tumor Negative/Low No significant difference in IC50 values compared to PTEN-positive cells nih.gov
Canine Tumor Positive No significant difference in IC50 values compared to PTEN-negative cells nih.gov

Crosstalk with Other Signaling Pathways (e.g., MAPK/ERK)

The PI3K/AKT/mTOR and the MAPK/ERK (also known as RAS/RAF/MEK/ERK) pathways are two major signaling cascades that regulate critical cellular processes such as proliferation, growth, and survival. researchgate.netnih.gov There is significant crosstalk between these two pathways, and they can often compensate for each other when one is inhibited researchgate.netnih.gov.

Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the MAPK/ERK pathway as a feedback mechanism, which can contribute to drug resistance researchgate.netrcsi.com. Studies investigating the effects of Gedatolisib have shed light on this interplay.

In colorectal cancer (CRC) cell lines, the combination of Gedatolisib with the CDK4/6 inhibitor Palbociclib resulted in the reactivation of the MAPK/ERK pathway rcsi.com. This was evidenced by an increased expression of total EGFR, a receptor tyrosine kinase that can signal through the MAPK/ERK cascade rcsi.com. This upregulation of EGFR and the downstream effector RSK was observed in all tested cell lines after treatment, suggesting that this feedback loop is a common response to PI3K inhibition in this context rcsi.com.

This compensatory activation of the MAPK/ERK pathway is a known mechanism of resistance to PI3K inhibitors researchgate.netrcsi.com. The findings from the study on CRC cells suggest that while Gedatolisib is effective in inhibiting the PI3K/mTOR pathway, its combination with other targeted therapies might be necessary to overcome this resistance mechanism. The reciprocal negative feedback between the androgen receptor (AR) and PI3K/AKT/mTOR pathways in prostate cancer also highlights this crosstalk, where inhibiting one pathway can lead to the activation of the other ascopubs.org. This provides a rationale for combining a PI3K/mTOR inhibitor like Gedatolisib with an AR signaling inhibitor ascopubs.org.

Understanding the intricate crosstalk between the PI3K/mTOR and MAPK/ERK pathways is crucial for developing effective therapeutic strategies. The ability of Gedatolisib to potently inhibit the PI3K/mTOR pathway, even in the face of these feedback mechanisms, underscores its potential, particularly in combination therapies designed to block multiple oncogenic signaling routes.

Table 2: Observed Crosstalk of Gedatolisib with the MAPK/ERK Pathway

Cell Line/Model Combination Agent Observed Effect on MAPK/ERK Pathway Implication Reference
Colorectal Cancer Palbociclib Reactivation (increase in total EGFR and RSK) Potential resistance mechanism rcsi.com
Prostate Cancer Darolutamide (ARSi) Not directly measured, but reciprocal feedback between AR and PI3K pathways is known Rationale for combination therapy ascopubs.org

Cellular and Subcellular Effects of Pi3k/mtor Inhibitor 5

Impact on Cell Proliferation and Viability

PI3K/mTOR Inhibitor-5 demonstrates potent cytostatic and cytotoxic effects across various cancer cell lines by directly interfering with the cellular machinery that governs cell growth and division. frontiersin.orgaging-us.com Inhibition of the PI3K/mTOR pathway disrupts the signals that permit uncontrolled proliferation, a hallmark of cancer. nih.govnih.gov

Cell Cycle Arrest Induction (e.g., G0/G1 Phase)

A primary mechanism by which this compound curbs cell proliferation is by inducing cell cycle arrest, predominantly at the G0/G1 checkpoint. plos.orgoncotarget.comspandidos-publications.com The progression from the G1 phase to the S phase is a crucial step for cell division, and its regulation is tightly controlled by proteins such as cyclin-dependent kinases (CDKs). spandidos-publications.commdpi.com

Research findings indicate that treatment with dual PI3K/mTOR inhibitors leads to a significant accumulation of cells in the G0/G1 phase. oncotarget.comspandidos-publications.comnih.gov This arrest is often accompanied by a reduction in the expression levels of key cell cycle proteins, including CDK4, CDK6, and Cyclin D1, which are essential for G1-S transition. spandidos-publications.comnih.gov For instance, studies on various cancer cell lines have consistently shown that exposure to PI3K/mTOR inhibitors like NVP-BEZ235, Gedatolisib (B612122), and PQR309 results in G0/G1 arrest. plos.orgspandidos-publications.comnih.govnih.gov This blockade prevents cells from entering the DNA synthesis phase, effectively halting their proliferation. aging-us.commdpi.com

Table 1: Effect of PI3K/mTOR Inhibitors on Cell Cycle Progression in Cancer Cell Lines
InhibitorCell Line TypeObserved EffectReference
NVP-BEZ235Thyroid, Burkitt Lymphoma, PituitaryInduces cell cycle arrest at G0/G1 phase. plos.orgnih.govaacrjournals.org
Dactolisib (B1683976) (BEZ235)GlioblastomaInduces G0/G1 phase cell-cycle arrest. oncotarget.com
GedatolisibCanine Tumor Cell LinesSignificantly increases the percentage of cells in the G0/G1 phase. spandidos-publications.com
Bimiralisib (PQR309)Endometrial CancerInduces G1 cell cycle arrest. nih.gov
GNE-477Renal Cell CarcinomaInhibits cell cycle progression. aging-us.com

Inhibition of DNA Synthesis and Replication

Beyond arresting the cell cycle, this compound directly impacts the machinery of DNA replication. The synthesis of new DNA is an energy-intensive process that requires a steady supply of nucleotides. The PI3K pathway is instrumental in regulating the metabolic pathways that produce these essential building blocks. pnas.org

Studies have demonstrated that inhibition of PI3K can lead to a significant reduction in the cellular pools of all four deoxyribonucleotide triphosphates (dNTPs). pnas.org This nucleotide depletion is a direct consequence of impaired metabolic flux through pathways like the pentose (B10789219) phosphate (B84403) pathway, which is critical for producing the ribose sugar backbone of nucleotides. pnas.org As a result, cells treated with PI3K inhibitors show a precipitous drop in DNA synthesis. pnas.org This effect has been visualized through reduced incorporation of nucleotide analogs like BrdU and EdU. pnas.orgmdpi.com Furthermore, the combined inhibition of PI3K/mTOR can induce replication stress, a state where DNA replication forks stall or collapse, leading to DNA damage. aacrjournals.org

Induction of Programmed Cell Death Pathways

In addition to halting proliferation, this compound actively promotes cell death through the activation of programmed cell death pathways. This is a crucial aspect of its anti-tumor activity, as it leads to the elimination of cancer cells rather than simply rendering them dormant. frontiersin.orgelifesciences.org

Apoptotic Mechanisms and Molecular Markers (e.g., Caspase Activation, PARP Cleavage)

Apoptosis, or Type I programmed cell death, is a primary mode of cell death induced by this compound. ashpublications.orgspandidos-publications.com This is a controlled process orchestrated by a family of proteases called caspases. aacrjournals.orgresearchgate.net Upon activation, initiator caspases trigger a cascade that activates executioner caspases, such as caspase-3 and caspase-7. aacrjournals.org These, in turn, cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.org

A key substrate of executioner caspases is Poly (ADP-ribose) polymerase (PARP). elifesciences.orgaacrjournals.org Cleavage of PARP is a widely recognized marker of apoptosis. spandidos-publications.comresearchgate.net Numerous studies have shown that treatment with dual PI3K/mTOR inhibitors rapidly induces the cleavage of caspase-3, caspase-7, and PARP in various cancer cell lines. ashpublications.orgspandidos-publications.comaacrjournals.org This caspase-dependent apoptosis is a robust effect of inhibiting the PI3K/mTOR pathway. ashpublications.org

Table 2: Apoptotic Markers Induced by PI3K/mTOR Inhibitors
InhibitorCell Line TypeApoptotic Markers ObservedReference
BAY 80-6946Breast Cancer (HER2-amplified)Cleaved caspase-3, cleaved caspase-7, cleaved PARP. aacrjournals.org
PF-04691502Chronic Lymphocytic Leukemia (CLL)Caspase-3 cleavage, cleaved PARP. ashpublications.org
NVP-BEZ235Hepatocellular CarcinomaIncreased expression of cleaved caspase-3 and cleaved PARP. spandidos-publications.com
Prexasertib + LY3023414High-Grade Serous Ovarian CancerIncreased caspases 3/7 activity, cleaved PARP (c-PARP). aacrjournals.org

Modulation of Autophagy (e.g., LC3-mediated vacuolation, lysosomal dysfunction)

Autophagy, or Type II programmed cell death, is a catabolic process where cellular components are degraded and recycled. plos.org The PI3K/mTOR pathway is a master negative regulator of autophagy. amegroups.orgnih.gov Consequently, inhibiting this pathway with this compound can induce autophagy. plos.orgnih.gov This is often observed through the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagosome formation. amegroups.orgoncotarget.com

However, the role of autophagy in the context of PI3K/mTOR inhibition is complex. While it can lead to cell death, it can also act as a survival mechanism, allowing cancer cells to endure the metabolic stress caused by the inhibitor. spandidos-publications.complos.orgnih.gov Several studies show that combining PI3K/mTOR inhibitors with autophagy inhibitors enhances cancer cell death. spandidos-publications.complos.org Furthermore, some dual PI3K/mTOR inhibitors have been shown to not only induce the formation of autophagosomes but also to impair their subsequent fusion with lysosomes, a process known as autophagy flux. oncotarget.com This blockade leads to a massive accumulation of non-functional autophagosomes and can contribute to cell death independent of apoptosis. oncotarget.com

Effects on Cellular Energetics and Metabolic Reprogramming

Cancer cells undergo significant metabolic reprogramming to fuel their rapid growth and proliferation, a phenomenon that is heavily influenced by the PI3K/mTOR pathway. amegroups.orgnih.govresearchgate.net This pathway orchestrates a shift towards anabolic processes, such as increased glucose uptake and glycolysis (the Warburg effect), as well as enhanced synthesis of lipids and proteins. nih.govinabj.org

This compound fundamentally alters this metabolic landscape. By blocking the pathway, the inhibitor reduces the cell's ability to take up and utilize glucose, leading to a marked decrease in glycolysis. nih.govspandidos-publications.com This forces a metabolic rewiring within the cancer cell. In response to these signaling and metabolic restrictions, cells often trigger autophagy to generate alternative sources of fuel. nih.gov Autophagy breaks down cellular components to supply metabolites that can sustain mitochondrial respiration and maintain redox balance, acting as a compensatory survival mechanism. nih.gov Therefore, while this compound effectively curtails the primary anabolic pathways that drive tumor growth, it also induces a complex metabolic stress response centered on autophagy and mitochondrial function. nih.govspandidos-publications.com

Influence on Cell Migration, Invasion, and Metastatic Potential in In Vitro Models

The aberrant activation of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical driver of tumor progression, significantly influencing cell motility, invasion, and the potential for metastasis. nih.govurotoday.com Dual inhibitors targeting both PI3K and mTOR, represented here as this compound, have demonstrated significant efficacy in mitigating these processes across a variety of cancer types in preclinical in vitro studies.

Research has shown that inhibition of the PI3K/mTOR pathway can markedly decrease cancer cell migration and invasion. nih.govresearchgate.net For instance, treatment of breast cancer cells with a dual PI3K/mTOR inhibitor, PF-04691502, led to a reduction in cellular adhesion, migration in wound-healing assays, and invasion through Matrigel. nih.gov These effects were observed at concentrations that did not impair cell proliferation, suggesting a distinct anti-metastatic action separate from the inhibitor's growth-inhibitory effects. nih.gov Similarly, the dual inhibitor dactolisib (NVP-BEZ235) significantly inhibited cell migration and invasion in glioblastoma (GBM) cell lines. oncotarget.com In laryngeal squamous cell carcinoma (LSCC) cell lines, NVP-BEZ235 also demonstrated a potent ability to reduce both migration and invasion, with a stronger effect compared to inhibitors targeting only PI3K (LY294002) or mTOR (rapamycin) individually. researchgate.netamegroups.cn

The mechanism often involves the modulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. Inhibition of the PI3K/AKT/mTOR pathway has been shown to reverse the EMT process, characterized by an increased expression of epithelial markers like E-cadherin and a decreased expression of mesenchymal markers such as N-cadherin and Vimentin. nih.gov

Studies on various cancer models have consistently supported the role of PI3K/mTOR inhibitors in reducing the metastatic potential. In renal cell carcinoma (RCC) and ovarian cancer models, inhibitors like GNE-477 and LY294002 significantly impeded cell migration and invasion. researchgate.netaging-us.com These findings underscore that targeting the PI3K/mTOR axis can effectively disrupt the cellular machinery required for cancer cells to move, invade surrounding tissues, and establish distant metastases. nih.govmdpi.com

Table 1: Effects of PI3K/mTOR Inhibitors on Cell Migration and Invasion In Vitro
Inhibitor StudiedCancer Model (Cell Line)Assay TypeObserved EffectReference
PF-04691502Breast Cancer (MDA-MB-231-1833)Wound-healing, Transwell Matrigel InvasionDecreased migration and invasion. nih.gov
Dactolisib (NVP-BEZ235)Glioblastoma (A172, SHG44, T98G)Wound-healing, Invasion AssaySignificantly inhibited cell migration and invasion. oncotarget.com
NVP-BEZ235Laryngeal Squamous Cell Carcinoma (Hep-2, AMC-HN-8)Transwell Migration and Invasion AssaySignificant decrease in migration and invasion. researchgate.netamegroups.cn
LY294002Ovarian Cancer (OVCAR5-Gab2, TOV21G)Wound-healing, Transwell Migration and InvasionSignificantly reduced migration and invasion. researchgate.net
LY294002Cholangiocarcinoma (HCCC9810 DCLK1-OE)Transwell Migration and Invasion AssayAttenuated the promotion of invasion and migration. nih.gov
GNE-477Renal Cell Carcinoma (Primary RCC cells)Migration and Invasion AssaysPotently inhibited cell migration and invasion. aging-us.com

Modulation of Gene Expression and Protein Synthesis Profiles

This compound fundamentally alters cellular function by modulating gene expression and protein synthesis, processes that are central to cell growth, proliferation, and survival. nih.govnih.gov The PI3K/Akt/mTOR pathway is a master regulator of these functions, and its inhibition leads to significant downstream changes in the cellular proteome and transcriptome. scientificarchives.com

A primary effect of dual PI3K/mTOR inhibition is the suppression of key downstream effectors that control protein synthesis. researchgate.net mTORC1, a complex directly targeted by these inhibitors, regulates protein synthesis by phosphorylating the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) and the p70 S6 kinase 1 (S6K1). nih.govnih.gov Inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, allowing it to bind to and sequester eIF4E, thereby blocking the formation of the eIF4F complex required for cap-dependent translation initiation. researchgate.net Simultaneously, inhibition of S6K1 phosphorylation disrupts ribosome biogenesis. researchgate.net Studies using inhibitors like NVP-BEZ235 and gedatolisib have confirmed the downregulation of phosphorylated 4E-BP1 and S6 protein (a downstream target of S6K1) in various cancer cell lines. amegroups.cnspandidos-publications.comiiarjournals.org

Beyond direct effects on the protein synthesis machinery, these inhibitors also modulate the expression of genes involved in cell cycle progression and survival. For instance, treatment with dactolisib (NVP-BEZ235) was shown to suppress p-AKT and mTOR expression while promoting the expression of the cell cycle inhibitor p27. oncotarget.com Other studies have noted a significant downregulation of cell cycle-promoting proteins like Cyclin D1 and CDK4 following treatment. nih.gov

Furthermore, PI3K/mTOR inhibition can induce adaptive responses in cancer cells, leading to changes in the expression of receptor tyrosine kinases (RTKs) and anti-apoptotic proteins. In some contexts, inhibition of the pathway has been observed to cause an upregulation of RTKs such as HER3 and anti-apoptotic proteins like Bcl-2 and Bcl-xL, which may represent a mechanism of resistance. nih.gov Conversely, other studies show that PI3K/mTOR inhibition can reduce the expression of survival proteins like Bcl-2. oncotarget.com Gene expression profiling has also revealed that PI3K inhibition can alter the expression signatures of genes associated with hypoxia and other stress responses. omicsdi.orgmdpi.com

Table 2: Modulation of Key Proteins and Genes by PI3K/mTOR Inhibitors
Inhibitor StudiedCancer ModelModulated Protein/GeneEffectReference
NVP-BEZ235Laryngeal Squamous Cell Carcinomap-Akt, p-70S6K, p-4EBP1, p-S6RPDownregulation/Dephosphorylation amegroups.cn
Dactolisib (NVP-BEZ235)Glioblastomap-AKT, mTOR, Bcl-2Suppression/Reduction oncotarget.com
Dactolisib (NVP-BEZ235)Glioblastomap27Promoted expression oncotarget.com
BEZ235Oral Squamous Cell CarcinomaCyclin D1, CDK4Downregulation nih.gov
BEZ235Breast and Ovarian CancerHER3, IGF1Rβ, HER2, EGFR, Bcl-2, Bcl-xLUpregulation (Adaptive Response) nih.gov
GedatolisibHead and Neck Squamous Cell Carcinomap-4E-BP1, p-Akt (Ser473), PI3KDownregulation/Dephosphorylation spandidos-publications.com
PF-04691502Breast Cancerp27 (cytoplasmic)Inhibits phosphorylation at T157 and T198, preventing cytoplasmic localization. nih.gov

Preclinical Efficacy Studies of Pi3k/mtor Inhibitor 5

In Vitro Efficacy Across Diverse Cell Line Models

The in vitro efficacy of PI3K/mTOR Inhibitor-5 has been evaluated across a panel of human cancer cell lines, demonstrating broad anti-proliferative activity. These studies are crucial for understanding the compound's spectrum of activity and identifying cancer types that may be particularly sensitive to its effects.

Anti-proliferative Activity in Various Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, including those derived from lung cancer, breast cancer, glioblastoma, and cervical cancer. The sensitivity to the inhibitor can be influenced by the underlying genetic alterations in the PI3K pathway within the cancer cells. nih.gov

For instance, in non-small cell lung cancer (NSCLC) cell lines, the anti-proliferative effects of dual PI3K/mTOR inhibitors have been shown to be dose-dependent. nih.gov In breast cancer cell lines, sensitivity to these inhibitors is often more pronounced in cells with HER2 amplification or PIK3CA mutations. pnas.org Glioblastoma cell lines, such as U-87 MG, have also shown susceptibility to PI3K/mTOR inhibition. d-nb.infomdpi.com Similarly, studies in cervical cancer cell lines like HeLa have demonstrated that mTOR inhibition can suppress proliferation. nih.gov

Cell LineCancer TypeKey Findings
A549 Lung CancerPI3K/mTOR inhibition has been shown to have dose-dependent anti-proliferative effects. nih.gov Shikonin, a natural product that inhibits the PI3K/Akt/mTOR pathway, demonstrated anti-proliferative effects on chemoresistant A549 cells. mdpi.com
MDA-MB-231 Breast CancerDual PI3K/mTOR inhibitors have been shown to significantly inhibit the proliferation of MDA-MB-231 cells in a concentration- and time-dependent manner. nih.gov One inhibitor, PI3K/Akt/mTOR-IN-2, exhibited an IC50 of 2.29 μM in these cells and induced cell cycle arrest and apoptosis. medchemexpress.com
U-87 MG GlioblastomaDual PI3K/mTOR inhibitors have been shown to prevent the proliferation of U-87 MG cells. mdpi.com One such inhibitor, in combination with radiotherapy, demonstrated a reduction in Akt activation. mdpi.com Another study showed that a PI3K inhibitor, ZSTK474, had an IC50 of 630 nmol/L against U87 cells in vitro. aacrjournals.org
HeLa Cervical CancerThe mTOR inhibitor AZD8055 has been shown to inhibit the proliferation of HeLa cells. nih.gov Another natural product, Parthenolide, which inhibits the PI3K/Akt pathway, was found to have an IC50 value of 6 μM in HeLa cells. frontiersin.org

Studies in Non-Malignant or Primary Cell Systems

To assess the selectivity of this compound, its effects have also been examined in non-malignant and primary cell systems. For example, the PI3K-mTOR dual inhibitor GNE-477 was shown to be non-cytotoxic to HK-2 epithelial cells and primary human renal epithelial cells, while inducing robust apoptosis in primary renal cell carcinoma (RCC) cells. aging-us.com This suggests a therapeutic window where the inhibitor can target cancer cells while sparing normal cells. However, it is important to note that some PI3K/mTOR inhibitors have shown toxic effects in preclinical studies. aging-us.com

In Vivo Efficacy in Established Animal Models

Following promising in vitro results, the efficacy of this compound has been evaluated in various in vivo animal models. These studies are critical for assessing the compound's anti-tumor activity in a more complex biological system.

Tumor Growth Inhibition in Xenograft Models

Oral administration of dual PI3K/mTOR inhibitors has resulted in significant tumor growth inhibition in multiple human xenograft models in nude mice. nih.gov This anti-tumor activity is often associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects. nih.gov For example, the dual PI3K/mTOR inhibitor PKI-587 has been shown to inhibit tumor growth in breast, colon, lung, and glioma xenograft models. aacrjournals.orgcelcuity.com In some models, such as the MDA-MB-361 breast cancer xenograft, treatment with a PI3K/mTOR inhibitor led to tumor regression. aacrjournals.orgcelcuity.com Similarly, the dual inhibitor NVP-BEZ235 has demonstrated the ability to reduce tumor growth in a number of human xenograft models. pnas.org

Xenograft ModelCancer TypeKey Findings
Breast Cancer (MDA-MB-361, BT474) Breast CancerThe dual PI3K/mTOR inhibitor PKI-587 inhibited tumor growth and, in the case of MDA-MB-361, caused tumor regression. aacrjournals.orgcelcuity.com NVP-BEZ235 also showed anti-tumor activity against MDA-MB-361 tumors. pnas.org
Colon Cancer (HCT116) Colon CancerPKI-587 demonstrated inhibition of tumor growth in this xenograft model. aacrjournals.orgcelcuity.com
Lung Cancer (H1975) Lung CancerPKI-587 was effective in inhibiting tumor growth in this non-small cell lung cancer model. aacrjournals.orgcelcuity.com
Glioblastoma (U87MG) GlioblastomaPKI-587 showed tumor growth inhibition in this glioma xenograft model. aacrjournals.orgcelcuity.com The dual PI3K/mTOR inhibitor NVP-BEZ235 also demonstrated antitumor efficacy with improved survival against U87 orthotopic gliomas. aacrjournals.orgaacrjournals.org

Pharmacodynamic Biomarker Modulation in Preclinical Tissues

To confirm that the observed anti-tumor activity is due to the intended mechanism of action, studies have examined the modulation of pharmacodynamic biomarkers in preclinical tissues. Oral administration of dual PI3K/mTOR inhibitors leads to a dose-dependent inhibition of the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, such as Akt, p70S6K, and S6. nih.gov This inhibition can last for approximately 24 hours. nih.gov In the MDA-MB-361 tumor model, suppression of Akt phosphorylation correlated with tumor regression. aacrjournals.orgcelcuity.com Furthermore, a dose-related decrease in the phosphorylation of 4E-BP1, another downstream target, has been observed in peripheral blood mononuclear cells (PBMCs) following administration of a PI3K/mTOR inhibitor. aacrjournals.org These findings demonstrate that this compound effectively engages its target and modulates the signaling pathway in vivo.

Activity in Orthotopic or Genetically Engineered Mouse Models

In a genetically engineered murine model of RAS-driven melanoma, the combination of a MEK inhibitor and the dual PI3K/mTOR inhibitor BEZ235 was the only treatment regimen out of sixteen to show significant antitumor activity, resulting in marked tumor regression and improved survival. unclineberger.org This combination also showed significant activity in various breast cancer GEMMs, including models of claudin-low, basal-like, and luminal B breast cancer. unclineberger.org These results highlight the potential of PI3K/mTOR inhibitors, particularly in combination with other targeted agents, in clinically relevant and complex tumor models.

Evaluation in Models of Non-Oncological Pathologies (e.g., PROS Disorders)

While specific preclinical efficacy studies for a compound explicitly named "this compound" in non-oncological models are not available in the public domain, extensive research has been conducted on other PI3K/mTOR inhibitors in models of PIK3CA-Related Overgrowth Spectrum (PROS) disorders. These studies provide crucial insights into the potential therapeutic effects of inhibiting the PI3K/mTOR pathway in these non-malignant conditions. PROS encompasses a group of rare syndromes characterized by mosaic activating mutations in the PIK3CA gene, leading to tissue overgrowth and malformations.

Preclinical research has largely focused on mouse models that recapitulate the genetic basis and clinical manifestations of PROS. These models have been instrumental in evaluating the efficacy of various PI3K pathway inhibitors.

For instance, a dual PI3K/mTOR inhibitor, NVP-BEZ235, was tested in a mouse model where the expression of a mutant PIK3CA (p110αH1047R) could be induced. In this model, the expression of the mutant protein led to the formation of tumors. Treatment of these mice with NVP-BEZ235 resulted in a significant regression of these tumors, demonstrating the dependence of the growths on continued PI3K signaling. nih.gov

The following table summarizes the key findings from preclinical studies of PI3K/mTOR pathway inhibitors in models of PROS disorders.

CompoundModelKey FindingsReference(s)
NVP-BEZ235 Inducible p110αH1047R mouse modelDemonstrated regression of established tumors upon treatment. nih.gov
Alpelisib (B612111) (BYL719) PROS mouse modelHalted the progression and induced regression of various malformations. Increased the lifespan of the animals and improved organ structure. academie-sciences.frresearchgate.net
Alpelisib (BYL719) Inducible CLOVES syndrome mouse modelPrevented or improved organ abnormalities associated with the disease. vijoice-hcp.com
Rapamycin (B549165) (mTOR inhibitor) PROS mouse model with vascular malformationsResulted in a reduction in the volume of vascular malformations and arrested bleeding. academie-sciences.fr

These preclinical studies have been pivotal in establishing the proof-of-concept for targeting the PI3K pathway in PROS disorders and have paved the way for clinical trials of these inhibitors in patients. nih.govmdpi.com

Mechanisms of Resistance and Sensitivity to Pi3k/mtor Inhibitor 5

Intrinsic Resistance Mechanisms

Intrinsic resistance to PI3K/mTOR inhibitors exists prior to the commencement of therapy and can be attributed to a variety of pre-existing molecular characteristics within the tumor.

Role of Specific Genetic Alterations in PI3K/Akt/mTOR Pathway Components

Genetic alterations in key components of the PI3K/Akt/mTOR pathway are fundamental determinants of sensitivity and resistance to inhibitors targeting this cascade.

PTEN Deficiency: Loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a frequent event in many cancers, leading to dysregulation of the PI3K pathway. pnas.orgmdpi.com While preclinical data have suggested that cells with PTEN loss are more sensitive to PI3K/Akt inhibitors, the clinical reality is more complex. nih.gov Some studies indicate that PTEN-deficient tumors may depend on the p110β isoform of PI3K rather than the more commonly mutated p110α, potentially impacting the efficacy of isoform-specific inhibitors. pnas.org In some contexts, PTEN loss has been associated with resistance to PI3K inhibitors. nih.govnih.gov For instance, in a study of breast cancer cell lines treated with the dual PI3K/mTOR inhibitor BEZ235, cells with mutant PTEN appeared protected and showed high levels of mTORC1 target phosphorylation. nih.gov This suggests that the specific cellular context and the interplay with other signaling pathways are critical in determining the response to PI3K/mTOR inhibition in PTEN-deficient tumors.

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations in human cancers. mdpi.com These mutations are generally considered predictive biomarkers for a favorable response to PI3K inhibitors. nih.govfrontiersin.org Preclinical models have consistently shown that PIK3CA-mutant cells exhibit high sensitivity to PI3K inhibitors. nih.govfrontiersin.org However, resistance can still emerge. For example, amplification of the mutant PIK3CA allele can lead to a significant increase in PI3K signaling, thereby conferring resistance to PI3K inhibition. mdpi.com The specific type of PIK3CA mutation may also influence inhibitor response, with some studies suggesting that hotspot mutations like H1047R are associated with a better response compared to other mutations. nih.gov

Genetic AlterationRole in Resistance/SensitivityKey Research Findings
PTEN Deficiency Can confer both sensitivity and resistance depending on the context.PTEN-deficient tumors may rely on the p110β PI3K isoform. pnas.org Some studies show PTEN loss is associated with resistance to PI3K inhibitors. nih.govnih.gov
PIK3CA Mutations Generally associated with sensitivity to PI3K inhibitors.Mutant PIK3CA allele amplification can cause resistance. mdpi.com Certain mutations (e.g., H1047R) may predict a better response. nih.gov

Activation of Compensatory Signaling Pathways or Bypass Mechanisms

The inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that activate alternative pro-survival signaling pathways, thereby circumventing the intended therapeutic blockade. nih.govnih.gov

Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K/Akt/mTOR pathway can lead to the induction of several RTKs, including insulin-like growth factor 1 receptor (IGF-1R), epidermal growth factor receptor (EGFR), and HER3. mdpi.comscientificarchives.com This upregulation can reactivate the PI3K pathway or engage parallel signaling cascades, such as the MAPK pathway, to promote cell survival and proliferation. nih.govnih.gov

MAPK Pathway Activation: There is significant crosstalk between the PI3K/Akt/mTOR and the Ras-MAPK pathways. nih.gov Inhibition of mTORC1 can lead to the activation of the MAPK pathway through a PI3K-Ras-dependent mechanism, thus mitigating the anti-proliferative effects of the inhibitor. nih.gov The presence of concurrent mutations in genes like KRAS or BRAF alongside PI3K pathway alterations is often associated with resistance to PI3K inhibitors.

PIM Kinase-Mediated Resistance: The PIM kinase family has been identified as a mediator of resistance to PI3K inhibitors. aacrjournals.org PIM kinases can promote tumor cell survival by modulating redox signaling and decreasing cellular reactive oxygen species (ROS) levels, thereby diminishing the cytotoxic effects of PI3K/Akt inhibitors. aacrjournals.org

Acquired Resistance Mechanisms in Long-Term Treatment Models

Acquired resistance develops during prolonged exposure to a therapeutic agent, leading to disease progression after an initial response.

Identification of Novel Resistance-Associated Molecular Events

Long-term treatment of cancer cells with PI3K/mTOR inhibitors has led to the identification of several novel mechanisms of acquired resistance.

Metabolic Reprogramming: Studies have shown that acquired resistance to the PI3K/mTOR inhibitor BEZ235 can be associated with a metabolic switch towards increased glycolysis. nih.gov Resistant cells may exhibit elevated levels of glucose uptake, lactate (B86563) production, and dependence on glucose for survival. nih.gov This metabolic adaptation can be linked to mutations in mitochondrial DNA. nih.gov

Upregulation of Survival Proteins: Prolonged inhibition of the PI3K pathway can lead to the upregulation of anti-apoptotic proteins and other survival factors. For example, long-term treatment with a PI3K/mTOR inhibitor was found to enhance the expression of SOD2, which conferred multi-drug resistance and enhanced tumor-initiating features in head and neck cancer cells. mdpi.com

Epigenetic Modifications: DNA hypermethylation has been implicated as a modulator of acquired resistance to PI3K/mTOR inhibitors. nih.gov

Resistance MechanismAssociated Molecular EventResearch Model
Metabolic ReprogrammingIncreased glycolysis, mitochondrial DNA mutations. nih.govLung cancer cells treated long-term with BEZ235. nih.gov
Upregulation of Survival ProteinsIncreased SOD2 expression. mdpi.comHead and neck cancer cells with prolonged BEZ235 exposure. mdpi.com
Epigenetic ModificationsDNA hypermethylation. nih.govLung cancer cells with acquired resistance to BEZ235. nih.gov

Identification of Preclinical Biomarkers for Predicting Response and Resistance

The identification of reliable biomarkers is essential for patient stratification and for predicting the clinical benefit of PI3K/mTOR inhibitors. nih.govcancernetwork.com

While PIK3CA mutations are the most established predictive biomarker for response to certain PI3K inhibitors, research is ongoing to identify a broader range of markers. ulb.ac.be Potential biomarkers under investigation include:

PTEN expression loss: Although its predictive value can be context-dependent, loss of PTEN expression is a frequently studied biomarker. nih.govulb.ac.be

Akt signaling levels: The degree of Akt pathway activation, or its suppression upon treatment, may correlate with response. nih.gov

FGFR1/2 amplification and KRAS or TP53 mutations: These alterations have been associated with a lack of clinical benefit in some studies, but require further validation. nih.gov

Proteomic markers: Studies have identified several proteins whose baseline levels or treatment-induced changes may be associated with resistance, including growth factor receptors (EGFR, pHER3), the PI3K p85 regulatory subunit, and components of the NFκB pathway. mdpi.com

Metabolic imaging: 18F-FDG-PET/CT imaging to assess early metabolic responses in tumors has shown promise in predicting treatment outcomes. ulb.ac.be

Synergistic Modalities with Pi3k/mtor Inhibitor 5 in Preclinical Models

Combinatorial Approaches with Other Targeted Agents

Targeting the PI3K/mTOR pathway in conjunction with other key oncogenic signaling cascades has emerged as a primary strategy to preempt resistance and induce more profound anti-tumor responses.

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical parallel signaling cascade that regulates cell proliferation and survival. nih.gov Cross-talk and feedback loops between the PI3K/mTOR and MAPK pathways are well-documented, making their simultaneous inhibition a rational and potent therapeutic approach. nih.govoncotarget.com Inhibition of one pathway can lead to the compensatory activation of the other, thus limiting the efficacy of single-agent therapy. nih.gov Preclinical studies have consistently demonstrated that combining a PI3K/mTOR inhibitor with a MEK inhibitor results in synergistic growth inhibition and apoptosis in various cancer models, including non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer. nih.govaacrjournals.orgresearchgate.netmedchemexpress.com

For instance, in NSCLC cell lines, the combination of the dual PI3K/mTOR inhibitor GDC-0980 and the MEK inhibitor GDC-0973 induced a synergistic anti-proliferative response, significantly reducing cell viability compared to either drug alone. nih.gov Similarly, in a genetically engineered mouse model of RAS-mutant melanoma, the combination of the MEK inhibitor AZD6244 and the dual PI3K/mTOR inhibitor BEZ235 was the only regimen to cause significant tumor regression and improve survival. aacrjournals.org In meningioma preclinical models, combining the PI3K inhibitor alpelisib (B612111) with the MEK inhibitor trametinib (B1684009) produced an additive inhibitory effect on cell viability, irrespective of tumor grade or genomic status. mdpi.com This was attributed to the reversal of AKT activation that is often induced by MEK inhibition alone. mdpi.com

Table 1: Preclinical Studies of PI3K/mTOR and MEK/MAPK Inhibitor Combinations

PI3K/mTOR InhibitorMEK/MAPK InhibitorCancer ModelKey FindingReference
GDC-0980 (Apitolisib)GDC-0973 (Cobimetinib)NSCLC Cell Lines (H460, A549, H1975)Synergistic anti-proliferative response at doses as low as 0.1µM. nih.gov
BEZ235 (Dactolisib)AZD6244 (Selumetinib)Melanoma GEMMSignificant tumor regression and improved survival. aacrjournals.org
AlpelisibTrametinibMeningioma Primary CulturesAdditive inhibitory effect on cell viability; reversed trametinib-induced AKT activation. mdpi.com
PF-04691502PD-0325901Ovarian Cancer GEMM (KRAS/PTEN mutant)Demonstrated in vivo efficacy. mdpi.com

The activation of the PI3K/mTOR pathway is a known mechanism of resistance to other targeted therapies, including those aimed at growth factor receptors like HER2 or key kinases like BRAF and AKT. nih.gov Consequently, combining PI3K/mTOR inhibitors with these agents can restore sensitivity and prevent the emergence of resistance. nih.gov

In preclinical models of HER2-positive breast cancer, PI3K pathway alterations are common, and combining PI3K/mTOR inhibitors with HER2-targeted therapies has shown promise. nih.gov Similarly, in BRAF-mutant melanoma, acquired resistance to BRAF inhibitors often involves the upregulation of PI3K pathway activity; thus, dual inhibition is a rational strategy to overcome this resistance. nih.gov Preclinical studies have also explored combining PI3K/mTOR inhibitors with AKT inhibitors, which can lead to a more complete blockade of the pathway, especially in cancers with heterogeneous activation mechanisms. biorxiv.org The rationale is that inhibiting both PI3K and mTOR may not be sufficient to block all signaling through AKT, which sits (B43327) at a crucial node in the pathway. nih.govnih.gov

Table 2: Preclinical Combinations with Other Kinase Inhibitors

PI3K/mTOR InhibitorCombination Kinase InhibitorCancer ModelRationale / Key FindingReference
PI-103Erlotinib (EGFR Inhibitor)Glioma Cell LinesCombination was necessary to induce growth arrest in PTEN-mutant cells. nih.gov
PI3K/mTOR InhibitorsBRAF InhibitorsBRAF-mutant MelanomaOvercomes resistance mediated by PI3K pathway upregulation. nih.gov
BEZ235 (Dactolisib)Temsirolimus (mTOR inhibitor) + ZSTK474 (pan-PI3K inhibitor)Endometrial Cancer CellsSynergistically inhibited cell growth by blocking both 4E-BP1 and rS6 phosphorylation. nih.gov
GDC-0980 (Apitolisib)FLT3 InhibitorsPediatric Leukemia Cell LinesSynergistic effects observed in treating childhood leukemia. nih.gov

There is a growing body of evidence demonstrating a significant interplay between the PI3K/AKT signaling pathway and epigenetic regulation. nih.gov The PI3K pathway can influence the activity of epigenetic modulators, suggesting that a combination therapy targeting both could be a synergistic strategy for cancer treatment. nih.gov Inhibitors of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and histone methyltransferase (HMT) inhibitors, are being explored in preclinical studies in combination with PI3K/mTOR inhibitors. nih.govnih.gov

This approach is based on the idea that restoring the normal balance of chromatin modifications can work in concert with the direct inhibition of oncogenic signaling pathways. nih.gov Preclinical studies have reported success with this strategy, leading to the development of dual-specificity inhibitors that target both PI3K and HDACs, such as CUDC-907. nih.gov The combination of PI3K/mTOR inhibition with inhibitors of HMTs like EZH2 or PRMT5 is also an area of active preclinical investigation, with the potential to treat a variety of solid and hematologic malignancies. d-nb.info

Enhancement of Efficacy with Conventional Chemotherapeutic Agents in Experimental Settings

Preclinical studies suggest that PI3K/mTOR inhibitors can sensitize tumors to conventional cytotoxic chemotherapy. nih.govnih.gov One proposed mechanism is the ability of PI3K pathway inhibitors to alter the tumor vasculature and improve tumor perfusion, thereby increasing the delivery and exposure of systemic chemotherapeutic agents to the cancer cells. nih.gov This can lead to a synergistic induction of apoptosis. nih.gov For example, in preclinical models of triple-negative breast cancer, targeting the PI3K/mTOR pathway was explored to enhance the response to liposomal doxorubicin. elsevierpure.com In biliary tract carcinoma cell lines, the PI3K/mTOR inhibitor samotolisib (B612162) was effective even in cells resistant to the chemotherapeutic agent gemcitabine. nih.gov

Combination with Radiotherapy in Preclinical Tumor Models

The activation of the PI3K/AKT/mTOR pathway is a key mechanism of radioresistance in many tumor types. nih.govoncotarget.com The pathway promotes cell survival and enhances DNA repair mechanisms following radiation-induced damage. nih.govmdpi.com Preclinical studies have consistently shown that inhibiting this pathway can significantly enhance the radiosensitivity of cancer cells, both in vitro and in vivo. nih.govoncotarget.com

Dual PI3K/mTOR inhibitors have been shown to act as potent radiosensitizers. oncotarget.comuky.edu For example, in oral squamous cell carcinoma models, the dual inhibitor BEZ235 significantly improved radiation efficacy by inhibiting the AKT/mTOR axis and inducing cell cycle arrest. oncotarget.com In non-small cell lung cancer models, combining radiation with PI3K inhibition led to a significant increase in DNA double-strand breaks, a decrease in cell migration ability, and a significant delay in tumor growth. nih.gov Interestingly, some studies have noted a schedule-dependent effect, where administering the PI3K/mTOR inhibitor after radiation produces a more synergistic induction of apoptosis compared to simultaneous or pre-radiation treatment. uky.edu

Elucidation of Synergistic Molecular Mechanisms and Pathway Intersections

The synergistic effects observed in combination therapies involving PI3K/mTOR inhibitors stem from the intricate network of signaling pathways that control cell growth, proliferation, and survival. Several key molecular mechanisms underpin these synergies:

Abrogation of Feedback Loops: A primary mechanism of resistance to mTORC1 inhibitors is the feedback activation of PI3K/AKT signaling. nih.govnih.gov Dual PI3K/mTOR inhibitors inherently overcome this by blocking both the upstream kinase (PI3K) and the downstream target (mTOR), preventing this compensatory survival signal. nih.govwikipedia.org

Inhibition of Parallel Survival Pathways: Cancer cells often rely on redundant signaling pathways for survival. When the PI3K/mTOR pathway is inhibited, cells may activate parallel pathways like the MAPK cascade to maintain oncogenic signaling. nih.govnih.gov The combination of PI3K/mTOR and MEK inhibitors blocks both of these major pro-survival routes, leading to a more potent cytotoxic effect. nih.govaacrjournals.orgbiorxiv.org

Convergence on Key Cellular Processes: The PI3K/mTOR and MAPK pathways converge on several downstream effectors that regulate protein synthesis and cell cycle progression, such as eIF4E and S6 kinase. nih.govoncotarget.comacs.org By targeting both pathways, these critical cellular processes are more completely inhibited, leading to synergistic cell growth arrest and apoptosis. nih.gov

Impairing DNA Repair: In combination with radiotherapy or DNA-damaging chemotherapy, PI3K/mTOR inhibitors prevent the activation of downstream effectors involved in DNA damage repair, leading to an accumulation of lethal DNA breaks and enhancing the efficacy of the cytotoxic treatment. nih.govmdpi.com

Modulation of the Tumor Microenvironment: PI3K/mTOR inhibitors can affect the tumor microenvironment by normalizing tumor vasculature, which may enhance the delivery of other drugs and sensitize tumors to radiation. nih.gov

By targeting these intersecting and compensatory mechanisms, combination strategies with PI3K/mTOR inhibitors offer a powerful preclinical rationale for overcoming therapeutic resistance and improving anti-tumor efficacy.

Advanced Computational and Structural Investigations of Pi3k/mtor Inhibitor 5

Structure-Based Drug Design and Optimization Derived from PI3K/mTOR Inhibitor-5 Scaffold

Structure-based drug design (SBDD) has been instrumental in the evolution of inhibitors derived from the this compound scaffold. This compound, also known as GDC-0941 or pictilisib, is a potent inhibitor of Class I PI3K isoforms but has weaker activity against mTOR. acs.orgrsc.org The primary goal of optimization efforts has been to enhance potency, improve selectivity for specific PI3K isoforms, or to develop dual inhibitors with balanced activity against both PI3K and mTOR.

A key structural feature of many PI3K inhibitors, including those derived from the this compound scaffold, is the presence of a morpholine (B109124) moiety. acs.org This group is crucial for binding as the morpholine oxygen forms a hydrogen bond with the backbone NH of a valine residue in the hinge region of the PI3K active site (Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR). acs.org

Starting from the dual PI3K/mTOR inhibitor scaffold of a related compound, researchers have utilized a structure-based approach to improve potency and selectivity, leading to the identification of compounds that are potent inhibitors of class I PI3Ks with excellent selectivity over mTOR. acs.org In other studies, various aryl moieties, such as indazole, pyrimidine, pyridine, benzoimidazole, or aniline, have been incorporated into the scaffold to interact with the affinity binding pocket of PI3K. acs.org For instance, the primary amine in some derivatives interacts via hydrogen bonding with the carboxyl groups of aspartate residues (Asp841 and Asp836 in PI3Kγ). acs.org

Optimization strategies have also focused on replacing parts of the molecule to improve pharmacokinetic properties. acs.org For example, in a series of purine-based inhibitors, a phenol (B47542) headgroup essential for binding was found to be rapidly conjugated, leading to a short in-vivo half-life. Docking studies of compounds with various headgroups into the PI3Kα and mTOR ATP-binding sites identified aminopyrimidine and aminopyrazine as excellent replacements for the phenol group. acs.org

Table 1: Examples of Structure-Based Optimization of PI3K/mTOR Inhibitors
Original Scaffold Feature Modification Rationale Outcome Reference
Phenol headgroupReplacement with aminopyrimidine or aminopyrazineImprove in-vivo half-life by avoiding rapid conjugationPotent inhibitors with good pharmacokinetic properties acs.org
C-6 aryl groupIntroduction of various aryl moieties (indazole, pyrimidine, etc.)Enhance interaction with the affinity binding pocketProfound effects on either PI3K or mTOR potency acs.orgoncotarget.com
Pyrazolopyrimidine coreIncorporation of chiral, achiral methyl-substituted morpholines and bridged morpholinesInvestigate effects of morpholine substitution on potency and selectivityDiscovery of potent mTOR kinase inhibitors with great selectivity versus PI3Kα oncotarget.com
Imidazo acs.orgacs.orgnaphthyridineIntegration of SBDD and physical properties-based optimizationImprove solubility and reduce metabolic clearanceIdentification of a potent backup clinical candidate oncotarget.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For PI3K/mTOR inhibitors, 2D and 3D-QSAR models have been developed to predict the potency and selectivity of new compounds, thereby guiding the design of more effective drug candidates. nih.govresearchgate.net

In one study, a 2D-QSAR model for PI3K inhibitors was built using 64 molecular descriptors, resulting in a model with a high correlation coefficient (R²) of 0.81706. nih.gov This model was then used to predict the PI3K inhibitory activity of known AKT and mTOR inhibitors, identifying several compounds with high predicted potency. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the spatial arrangement of chemical features that influence biological activity. A CoMFA model developed for a series of 72 selective PI3Kα and mTOR inhibitors showed satisfactory linear correlations for both targets. researchgate.net The contour maps generated from this analysis revealed that the electrostatic field in the hinge region and the steric and electrostatic fields in the solvent-accessible region and the affinity subpocket are critical for selectivity. researchgate.net

Another QSAR study focused on developing multi-target models for predicting the activity of inhibitors against different PI3K isoforms. mdpi.com These models are valuable for understanding the structural and physicochemical contributions responsible for higher potency and for screening chemical libraries to find novel hits. mdpi.com

Table 2: QSAR Model Parameters for PI3K/mTOR Inhibitors
Model Type Target(s) Correlation Coefficient (R²) Key Findings Reference
2D-QSARPI3K0.81706Predicted high PI3K inhibitory activity for several AKT and mTOR inhibitors. nih.gov
3D-QSAR (CoMFA)PI3Kα and mTORPI3Kα: r² = 0.839; mTOR: r² = 0.813Electrostatic and steric fields in specific regions are crucial for selectivity. researchgate.net
Multi-target QSARClass I PI3K isoformsHigh statistical qualityCapable of differentiating between different biological targets and experimental conditions. mdpi.com

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic interactions between a ligand and its protein target over time. researchgate.net These simulations are crucial for understanding the stability of the ligand-protein complex and for identifying key interactions that contribute to binding affinity and selectivity.

MD simulations of phytochemicals docked into the PI3K active site have been used to assess the stability of the resulting complexes. nih.govresearchgate.net For example, simulations revealed that certain phytochemicals form stable complexes with PI3K, with one compound showing a persistent interaction with Valine 882 for over 89% of the simulation time. nih.govresearchgate.net

In another study, MD simulations were employed to investigate the binding modes of highly specific mTOR inhibitors. nih.gov The simulations showed that the inhibitors bind stably in the active region of the mTOR protein, forming hydrogen bonds, π-π interactions, and hydrophobic interactions with key amino acid residues such as VAL-2240 and TRP-2239. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand over the course of the simulation. nih.gov

Binding Free Energy Decomposition Studies of Inhibitor-Target Complexes

Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding affinity of a ligand to its target. nih.govtandfonline.com Furthermore, decomposing the total binding free energy into contributions from individual amino acid residues can pinpoint the key residues responsible for the interaction. tandfonline.comacs.org

In a study of phytochemicals as dual PI3K/mTOR inhibitors, MM-GBSA calculations were used to estimate the binding energy of docked ligands, with all selected ligands showing a binding energy greater than -30 kcal/mol. nih.govresearchgate.net This method helps in ranking potential inhibitors before they are subjected to more computationally expensive simulations or experimental testing. nih.govresearchgate.net

Binding free energy decomposition analysis has been applied to understand the selectivity of inhibitors for PI3Kα over mTOR. researchgate.net By breaking down the total binding free energy, researchers identified that residues R770, S773, and Q859 of PI3Kα, and E2190 and C2243 of mTOR are significant for conferring selectivity. researchgate.net This information is invaluable for designing new inhibitors with improved selectivity profiles.

Homology Modeling and Ligand Docking for Predictive Studies

When the crystal structure of a target protein is not available, homology modeling can be used to build a 3D model based on the known structure of a related protein. scite.aiprimescholars.com This is particularly relevant for the PI3K/mTOR family, where there is considerable homology in their active sites. scite.airesearchgate.net

Homology models of mTOR have been developed to study the structural differences in the active sites between mTOR and PI3Kα, which is crucial for designing selective inhibitors. scite.ai These models, in conjunction with ligand docking, allow for the virtual screening of large compound libraries to identify potential new inhibitors. nih.govresearchgate.net

Ligand docking studies predict the preferred orientation of a ligand when bound to a protein target. nih.gov In the context of PI3K/mTOR inhibitors, docking is used to screen for compounds with favorable binding modes and to understand the interactions with key residues in the ATP-binding site. acs.orgnih.gov For example, docking studies have been used to identify replacements for a rapidly metabolized part of a lead compound, leading to improved pharmacokinetic properties. acs.org Induced fit docking (IFD) is a more advanced technique that allows for flexibility in the protein's active site, providing a more realistic representation of the binding event. nih.gov

Identification of Key Pharmacophoric Features for PI3K/mTOR Inhibition

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. acs.orgurfu.ru Identifying the key pharmacophoric features for PI3K/mTOR inhibition is essential for designing novel inhibitors.

A crucial pharmacophoric feature for PI3K binding is a hydrogen bond acceptor, typically the oxygen atom of a morpholine moiety, which interacts with the hinge region backbone NH of a valine residue. acs.org Another important feature is the presence of aromatic moieties that can fit into the affinity binding pocket and form interactions with specific residues. acs.org

Pharmacophore models have been generated and used to design novel series of compounds. acs.org For instance, a pharmacophore model based on a purine (B94841) scaffold with a phenol headgroup was used to design potent dual mTOR/PI3K inhibitors. acs.org Complex-based pharmacophore modeling has also been used to identify key features for PI3Kα inhibition, which included two hydrogen-bond acceptors. urfu.ru These models serve as a 3D query for virtual screening of compound databases to find new chemical entities with the desired inhibitory activity. urfu.ru

Future Research Directions and Unexplored Avenues for Pi3k/mtor Inhibitor 5

Discovery and Characterization of Novel Derivatives with Improved Selectivity and Potency

A primary avenue for future research is the rational design and synthesis of novel derivatives of PI3K/mTOR Inhibitor-5. While dual inhibition of PI3K and mTOR can be a powerful strategy, developing derivatives with improved selectivity for specific PI3K isoforms or a more refined balance of PI3K/mTOR inhibition is a critical goal. acs.orgnih.gov Structure-based design approaches, starting from a scaffold like this compound, have proven successful in generating new chemical entities with enhanced characteristics. acs.org

For instance, research has demonstrated that modifications to a parent dual inhibitor can yield compounds with significantly improved selectivity for Class I PI3Ks over mTOR. acs.org This can be achieved by targeting specific amino acid residues in the kinase domain. One such effort, starting from a dual PI3K/mTOR inhibitor designated as compound 5, led to the identification of a derivative (compound 54) with potent inhibition of class I PI3Ks and excellent selectivity over mTOR and other kinases. acs.org Similarly, the development of thienopyrimidine derivatives has yielded compounds with nanomolar PI3Kα inhibitory potency and over 100-fold selectivity against mTOR kinase. nih.gov Another study detailed the creation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, with compound 17p showing significant inhibitory activity against PI3Kα and PI3Kδ, while having notable selectivity against PI3Kβ, PI3Kγ, and mTOR. frontiersin.org

Future work should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure of this compound to explore how different functional groups impact potency against various PI3K isoforms and mTOR.

Computational Modeling: Using docking studies to predict the binding interactions of new derivatives within the ATP-binding pockets of PI3K isoforms and mTOR, guiding the synthesis of more selective compounds. frontiersin.org

Isoform-Specific Targeting: Creating derivatives that selectively target specific PI3K isoforms (e.g., p110α, p110β, p110δ) which are differentially implicated in various diseases.

Table 1: Comparison of Inhibitor Potency and Selectivity

CompoundPrimary Target(s)Reported IC50 / KiSelectivity ProfileReference
Compound 17pPI3Kα, PI3KδIC50: 31.8 nM (PI3Kα), 15.4 nM (PI3Kδ)Significant selectivity against PI3Kβ, PI3Kγ, and mTOR. frontiersin.org
Compound 54Class I PI3KsData not specified in abstract, but described as "potent".Excellent selectivity over mTOR and a broad panel of protein kinases. acs.org
GDC-0980 (Apitolisib)Class I PI3K, mTORIC50: 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kδ), 14 nM (PI3Kγ); Ki: 17 nM (mTOR)Potent dual Class I PI3K/mTOR inhibitor. acs.org
Thienopyrimidine derivatives (e.g., 6g, 6k)PI3KαSubnanomolar to nanomolar PI3Kα potency.>100-fold selectivity against mTOR kinase. nih.gov

Deeper Elucidation of its Impact on Specific Subcellular Organelles or Processes

The PI3K/mTOR pathway is a master regulator of numerous cellular processes, and its influence extends to the function of specific subcellular organelles. portlandpress.comfrontiersin.org While the pathway's role in controlling protein synthesis and cell growth is well-documented, the specific effects of inhibiting it with a compound like this compound at the organelle level are less understood.

Future research should investigate:

Mitochondrial Function: The PI3K/mTOR pathway is linked to mitochondrial metabolism and biogenesis. Studies could explore how this compound affects mitochondrial respiration, reactive oxygen species (ROS) production, and dynamics (fusion/fission) in various cell types.

Lysosomal Activity and Autophagy: mTORC1 is a key negative regulator of autophagy, a catabolic process involving lysosomes. f1000research.com Research could examine whether this compound induces autophagy by inhibiting mTORC1 and what consequences this has for cellular homeostasis and the clearance of aggregated proteins. Some studies have shown that mTOR inhibitors can lead to the accumulation of acidic vesicular organelles. portlandpress.com

Nuclear PI3K Signaling: PI3K isoforms and their lipid products are present in the cell nucleus, where they regulate processes like DNA replication, gene expression, and mRNA splicing. frontiersin.org It would be valuable to determine if this compound affects these nuclear events, potentially through the modulation of ribosome biogenesis or the activity of splicing factors. frontiersin.org

Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation

To fully understand the therapeutic potential and biological effects of this compound and its derivatives, more sophisticated preclinical models are required. Standard 2D cell cultures and traditional xenograft models often fail to capture the complexity of human diseases.

Future development in this area should include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the genetic and histological characteristics of the original tumor. Evaluating this compound in a panel of PDX models could provide more accurate predictions of its efficacy. ashpublications.org

3D Organoid and Spheroid Cultures: Three-dimensional cell culture systems more closely mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. Testing the inhibitor in organoid models derived from healthy or diseased tissues would offer insights into its effects in a more physiologically relevant context.

Specialized Disease Models: Developing specific models to test the inhibitor's efficacy in different contexts is crucial. This includes in vitro models of neuroinflammation using stimulated glial cells or in vivo models of autoimmune diseases like multiple sclerosis. researchgate.netmdpi.com Furthermore, models of acquired resistance, such as breast cancer cell lines adapted to grow in the presence of other therapies, could be used to see if PI3K/mTOR inhibition can overcome resistance. mdpi.com

Application as a Chemical Probe for Dissecting PI3K/mTOR Pathway Dynamics

Beyond its therapeutic potential, a highly selective and potent derivative of this compound could serve as a valuable chemical probe to dissect the intricate workings of the PI3K/mTOR pathway. nih.gov High-quality chemical probes are essential for elucidating the specific functions of individual kinases and understanding signaling dynamics within cells. nih.gov

Future research could focus on:

Development of Covalent Probes: Modifying a selective derivative to include a reactive group that allows for covalent binding to its target kinase. Such probes provide sustained and highly specific inhibition, enabling washout experiments to study pathway recovery and kinase turnover. nih.gov

Deconvoluting Isoform-Specific Functions: Using highly selective probes to distinguish the unique and redundant roles of different PI3K isoforms (e.g., PI3Kα vs. PI3Kβ) downstream of various receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). nih.gov

Investigating Signal Crosstalk: Applying specific probes to study how acute inhibition of the PI3K/mTOR pathway affects other signaling networks, such as the MAPK/ERK pathway, to understand the mechanisms of adaptive resistance. nih.gov

Investigation into its Role in Modulating Immunological Responses in Preclinical Models

The PI3K/mTOR pathway plays a crucial role in regulating the function and differentiation of immune cells. nih.gov This has opened the exciting possibility of using PI3K/mTOR inhibitors not just to target tumor cells directly, but also to modulate the immune system to enhance anti-tumor responses. uq.edu.au

Unexplored avenues for this compound include:

Tumor Microenvironment Modulation: Investigating how the inhibitor alters the composition of the tumor microenvironment in preclinical models. This includes its effects on the infiltration and activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). uq.edu.auscientificarchives.com

Synergy with Immunotherapies: Preclinical studies combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). Such studies have shown that PI3K/mTOR inhibition can synergize with these therapies by increasing the activation of effector T cells and natural killer (NK) cells. nih.gov

Impact on Innate and Adaptive Immunity: A detailed characterization of the inhibitor's effects on key immune cell populations, including dendritic cells, macrophages, and various T cell subsets, is needed to understand its full immunomodulatory potential. nih.gov

Q & A

Q. Which cellular models are most suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Cancer cell lines with hyperactivated PI3K/Akt/mTOR signaling (e.g., PTEN-deficient or PIK3CA-mutant lines such as PC-3 or MCF-7) are ideal. Use proliferation assays (MTT or CellTiter-Glo) to assess growth inhibition. Confirm pathway suppression via Western blotting for phosphorylated Akt (Ser473, mTORC2 target) and S6K (Thr389, mTORC1 target) .

Q. How does this compound compare to other dual inhibitors (e.g., PI3K/mTOR Inhibitor-4) in terms of selectivity?

  • Methodological Answer : Perform kinase profiling using panels like the Eurofins KinaseProfiler™. This compound shows higher selectivity for mTOR (IC50 = 14.6 nM) compared to PI3K isoforms (e.g., PI3Kα IC50 = 86.9 nM). In contrast, PI3K/mTOR Inhibitor-4 has broader activity against PI3Kα/γ/δ (IC50 = 0.63–22 nM) and mTOR (IC50 = 13.85 nM) .

Advanced Research Questions

Q. What experimental strategies can validate the dual-targeting mechanism of this compound in complex biological systems?

  • Methodological Answer :

Genetic rescue : Overexpress constitutively active Akt or mTOR mutants in treated cells to bypass inhibitor effects.

Isoform-specific inhibitors : Combine this compound with isoform-selective PI3K inhibitors (e.g., Alpelisib for PI3Kα) to dissect contributions of PI3K vs. mTOR inhibition.

Phosphoproteomics : Use mass spectrometry to map global phosphorylation changes, identifying unique vs. overlapping targets of PI3K and mTOR .

Q. How can researchers resolve contradictions in efficacy data between in vitro enzymatic assays and cell-based studies?

  • Methodological Answer : Discrepancies often arise from differences in ATP concentrations (higher in cells) or off-target effects. Address this by:

Adjusting ATP levels : Perform kinase assays under physiologically relevant ATP concentrations (1–10 mM).

Pharmacodynamic markers : Quantify target engagement in cells via immunofluorescence or flow cytometry for phosphorylated substrates (e.g., p-Akt, p-S6).

Resistance models : Generate inhibitor-resistant cell lines via chronic exposure; sequence PI3K/mTOR genes to identify mutations conferring resistance .

Q. What computational approaches are available to predict and mitigate off-target effects of this compound?

  • Methodological Answer :

Molecular docking : Use tools like AutoDock Vina to screen this compound against kinase homology models (e.g., mTOR vs. PI3Kα ATP-binding pockets) to assess binding specificity.

Machine learning : Train models on kinase-inhibitor interaction databases (e.g., ChEMBL) to predict off-target kinases.

Structural dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to analyze inhibitor stability in target vs. non-target kinases .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for in vivo studies?

  • Methodological Answer :

Tissue distribution : Use LC-MS/MS to measure inhibitor concentrations in plasma and tumors over time.

Biomarker correlation : Link PK parameters (e.g., Cmax, AUC) to PD markers (e.g., tumor p-Akt suppression) to establish an effective dose range.

Interspecies scaling : Apply allometric scaling from mouse to human based on body surface area to estimate clinical starting doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.